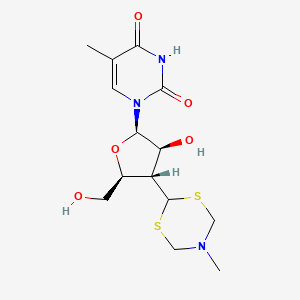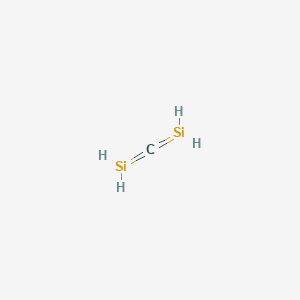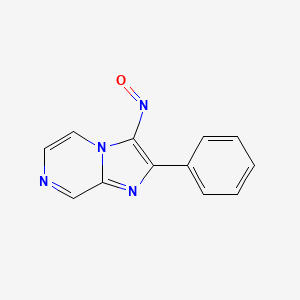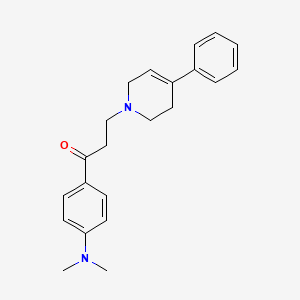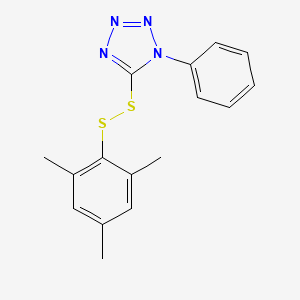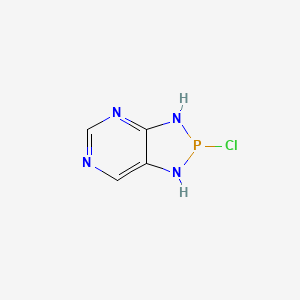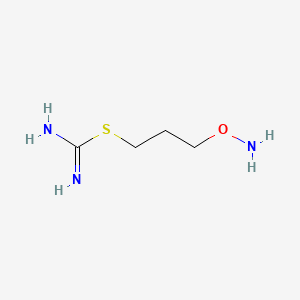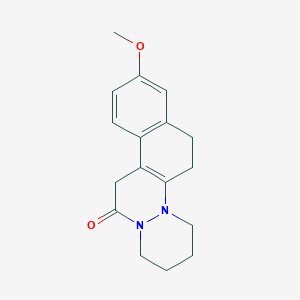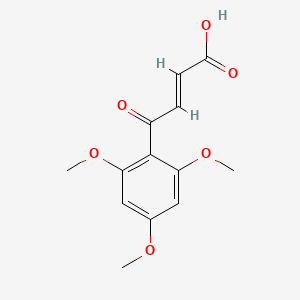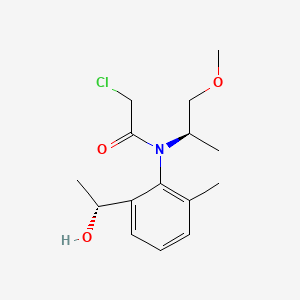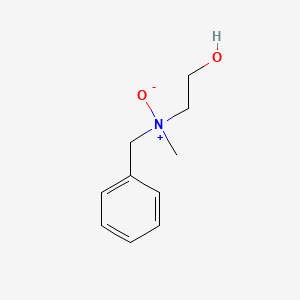
N-benzyl-2-hydroxy-N-methylethanamine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-hydroxy-N-methylethanamine oxide is an organic compound with the molecular formula C10H15NO2 It is a derivative of ethanolamine, where the nitrogen atom is substituted with a benzyl group and a methyl group, and the oxygen atom is bonded to the nitrogen, forming an N-oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyl-2-hydroxy-N-methylethanamine oxide can be synthesized through the oxidation of N-benzyl-N-methylethanamine. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the temperature is maintained at a moderate level to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of reactants into a flow reactor. The reactants, including N-benzyl-N-methylethanamine and an oxidizing agent, are mixed in the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated through distillation or other purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-hydroxy-N-methylethanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to N-benzyl-N-methylethanamine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of N-benzyl-N-methylethanamine.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-benzyl-2-hydroxy-N-methylethanamine oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-2-hydroxy-N-methylethanamine oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylethanolamine: A related compound with similar functional groups but without the benzyl substitution.
N-benzyl-N-methylethanamine: The precursor to N-benzyl-2-hydroxy-N-methylethanamine oxide.
N-benzyl-2-chloro-N-methylethanamine: A similar compound with a chlorine substitution instead of the hydroxyl group.
Uniqueness
This compound is unique due to its N-oxide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
15831-63-7 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
N-benzyl-2-hydroxy-N-methylethanamine oxide |
InChI |
InChI=1S/C10H15NO2/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
Clé InChI |
MJQPYETZBGKFSD-UHFFFAOYSA-N |
SMILES canonique |
C[N+](CCO)(CC1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



